molecular formula C15H24N6O2 B1142387 Arginylphenylalaninamide CAS No. 119051-99-9

Arginylphenylalaninamide

Cat. No. B1142387
M. Wt: 320.39
InChI Key:
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Description

Arginylphenylalaninamide is a dipeptide, an organic compound containing a sequence of exactly two alpha-amino acids joined by a peptide bond . Its chemical formula is C15H24N6O2 . It belongs to the class of organic compounds known as dipeptides .


Molecular Structure Analysis

The molecular structure of Arginylphenylalaninamide can be analyzed using various methods such as a structural formula editor and a 3D model viewer . These tools allow for the conversion of the molecule into a 3D model which can then be displayed in the viewer . The exact molecular structure of Arginylphenylalaninamide is not provided in the available resources.

Scientific Research Applications

  • Protein Formulation Stability : Arginylphenylalaninamide, as part of amino acid systems, has been investigated for its role in the freeze- and vacuum-drying behavior of L-amino acids used as adjuvants for formulating proteins. It was found that the addition of phenylalanine to arginine base inhibited crystallization of the latter during the vacuum-drying process, leading to the formation of a pure rubbery solid. This improved the process and storage stability of certain proteins at temperatures up to 40 degrees Celsius (Mattern, Winter, Kohnert, & Lee, 1999).

  • Arginine Metabolism : Arginine, which is a component of Arginylphenylalaninamide, plays a crucial role in various cellular metabolic and signaling pathways. It serves as a precursor for the synthesis of proteins, nitric oxide, urea, polyamines, proline, glutamate, creatine, and agmatine. Studies have highlighted the importance of enzymes like argininosuccinate synthase and arginase in arginine metabolism, which are significant in understanding health and disease conditions (Wu & Morris, 1998).

  • Asthma Pathogenesis : In the context of asthma, research has identified certain genes related to the metabolism of basic amino acids, including arginine, as significant. Increased arginase activity and the alteration of arginine metabolism have been observed in experimental asthma, providing insights into asthma pathogenesis and potential therapeutic targets (Zimmermann et al., 2003).

  • Nitric Oxide Metabolism : The impact of oral supplementation of L-arginine on nitric oxide metabolism has been studied. Arginine treatments aimed at improving endothelium-dependent, nitric oxide-mediated vasodilation have shown that L-arginine supplementation raises plasma L-arginine concentration and augments nitric oxide-dependent signaling (Schwedhelm et al., 2008).

  • Tumor Cell Metabolism : Arginine's role in tumor metabolism has been highlighted, particularly in the context of arginine auxotrophy in certain types of tumors. The absence of argininosuccinate synthetase and/or ornithine transcarbamoylase in some tumors makes them dependent on external arginine, leading to vulnerability that can be exploited for therapeutic purposes (Patil et al., 2016).

  • Cancer Therapy : The role of arginine deprivation in cancer therapy has been explored, with studies focusing on tumors with arginine-dependent malignancies. Arginine-degrading enzymes like arginase and Arg deiminase have been used in clinical trials as potential cancer therapeutics (Feun, Kuo, & Savaraj, 2015).

Safety And Hazards

The safety data sheet for Arginylphenylalaninamide indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard . The most common adverse effects are gastrointestinal .

properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZWLVDDIOZTJI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955942
Record name 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arginylphenylalaninamide

CAS RN

34388-59-5
Record name Arginylphenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
D Piomelli, E Shapiro, R Zipkin… - Proceedings of the …, 1989 - National Acad Sciences
In Aplysia neural tissue, the release and metabolism of arachidonic acid are stimulated by histamine or by activation of the identified L32 nerve cell circuit of the abdominal ganglion. …
Number of citations: 105 www.pnas.org
I Aiglstorfer, A Uffrecht, K Gessele, C Moser… - Regulatory peptides, 1998 - Elsevier
… In a second approach to mimic Tyr 36 in NPY, arginyltyrosinamide or arginylphenylalaninamide residues were combined in compounds 8–10 with a diphenylpropionyl group. By …
Number of citations: 21 www.sciencedirect.com
L Parkefelt - 2010 - portal.research.lu.se
The four surprisingly complex visual sensory organs of cubomedusae, the rhopalia, contain each six eyes of four morphologically different types, two of which are camera-type eyes. …
Number of citations: 2 portal.research.lu.se

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